2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE
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Overview
Description
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE is an organic compound with a complex structure that includes a biphenyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE typically involves the reaction of biphenyl derivatives with phenylethanone under specific conditions. One common method includes the use of a coupling reaction between a biphenyl halide and a phenylethanone derivative in the presence of a catalyst. The reaction is usually carried out in an ether solvent, and the conditions may vary depending on the desired yield and purity .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments. The industrial methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents like ether or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols. Substitution reactions can lead to a variety of biphenyl derivatives, depending on the nucleophile used .
Scientific Research Applications
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biphenol: This compound has a similar biphenyl structure but with hydroxyl groups instead of the phenylethanone moiety.
2-Biphenylyl propionic acid: This compound includes a propionic acid group attached to the biphenyl structure.
2-(2-Biphenylyloxy)ethanol: This compound has an ethanol group instead of the phenylethanone moiety .
Uniqueness
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE is unique due to its specific combination of the biphenyl and phenylethanone groups.
Properties
Molecular Formula |
C20H16O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-phenyl-2-(2-phenylphenoxy)ethanone |
InChI |
InChI=1S/C20H16O2/c21-19(17-11-5-2-6-12-17)15-22-20-14-8-7-13-18(20)16-9-3-1-4-10-16/h1-14H,15H2 |
InChI Key |
WGSBEPYBKQIAQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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